Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899729-42-1
Cat. No.: VC5149433
Molecular Formula: C23H22ClN3O5
Molecular Weight: 455.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899729-42-1 |
|---|---|
| Molecular Formula | C23H22ClN3O5 |
| Molecular Weight | 455.9 |
| IUPAC Name | ethyl 1-(2-chlorophenyl)-4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)18-8-6-5-7-16(18)24)32-13-20(28)25-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,25,28) |
| Standard InChI Key | KPRUISRMNSHAGT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=CC=C3Cl |
Introduction
Overview of the Compound
Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic molecule belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms in the ring. The compound's structure suggests potential pharmacological or biochemical applications due to its functional groups and aromatic systems.
Structural Features
The compound contains:
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Pyridazine Core: A dihydropyridazine ring with keto and carboxylate substitutions, which may contribute to biological activity.
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Chlorophenyl Group: The presence of a 2-chlorophenyl moiety could enhance lipophilicity and influence binding affinity in biological systems.
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Dimethylphenylamino Substituent: This group introduces steric bulk and potential hydrogen-bonding interactions.
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Ethoxy and Carboxylate Groups: These groups are likely to affect solubility and reactivity.
Potential Applications
Based on its structure, this compound could have applications in:
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Pharmaceutical Research:
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The pyridazine scaffold is often explored for developing drugs with anti-inflammatory, anticancer, or antimicrobial properties.
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The presence of multiple functional groups suggests potential as an enzyme inhibitor or receptor ligand.
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Molecular Docking Studies:
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Computational studies could predict interactions with biological targets like enzymes or proteins.
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Material Science:
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Complex organic molecules like this may be used in designing advanced materials or as intermediates in organic synthesis.
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Synthesis Insights
While specific synthetic pathways for this compound are unavailable, general methods for synthesizing pyridazine derivatives include:
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Cyclization Reactions:
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Starting from hydrazines and diketones to form the pyridazine ring.
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Functional Group Modifications:
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Chlorination of aromatic rings and esterification to introduce ethoxy groups.
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Amine Substitution:
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Coupling dimethylphenylamine with reactive intermediates.
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Research Directions
To explore this compound further:
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Spectroscopic Characterization:
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Techniques like NMR, IR, and mass spectrometry would confirm its structure.
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Biological Testing:
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Assays to evaluate antibacterial, antiviral, or anti-inflammatory activities.
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Computational Studies:
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Molecular docking to identify potential binding sites on biological targets.
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Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | ~467 g/mol |
| Functional Groups | Chlorophenyl, dimethylphenylamino, ethoxy |
| Solubility | Likely soluble in organic solvents |
| Potential Applications | Drug design, enzyme inhibition |
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